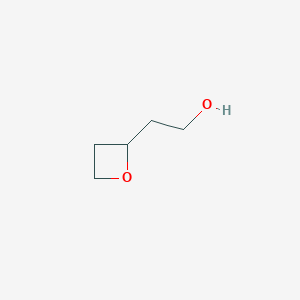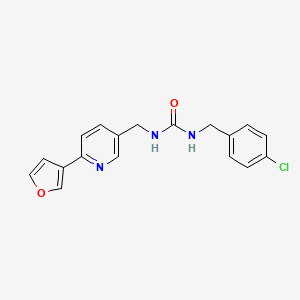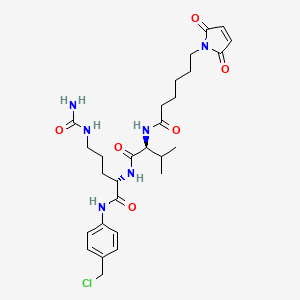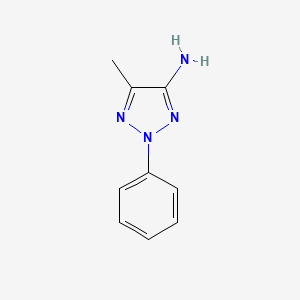![molecular formula C21H18N2O4 B2590222 11-(4-Oxo-4H-chromen-2-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-on CAS No. 1251563-58-2](/img/structure/B2590222.png)
11-(4-Oxo-4H-chromen-2-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups and rings, including a chromene ring and a pyridodiazocine ring. Chromenes are a type of organic compound that consist of a benzene ring fused to a heterocyclic pyran ring . Pyridodiazocines are a type of diazocines, which are bicyclic compounds containing a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The chromene ring system is aromatic and planar, while the pyridodiazocine ring is likely to be non-planar due to the presence of the nitrogen atom .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in its structure. The carbonyl group in the chromene ring could potentially undergo nucleophilic addition reactions, while the nitrogen atom in the pyridodiazocine ring could act as a base or nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. Chromenes are generally stable compounds, but the presence of the carbonyl group could make it more reactive .Wissenschaftliche Forschungsanwendungen
- Die Verbindung wurde bei der Synthese von Bis-Chromonen über eine ungewöhnliche Titan-induzierte McMurry-Kupplung von 4-Oxo-4H-chromen-2-carbaldehyden verwendet . Diese Methode bietet einen direkten und effizienten Weg zu diesen strukturell interessanten Molekülen.
- Untersuchungen haben die zytoprotektive Wirkung von Trolox (einem Derivat der Verbindung) in verschiedenen menschlichen Zelltypen gezeigt . Die Untersuchung seines Potenzials als Schutzmittel gegen Zellschäden könnte ein wertvoller Weg sein.
- Die Verbindung wurde als Gerüst für Adenosin-A3-Rezeptor-Liganden untersucht . Es wurden Derivate synthetisiert, um die Auswirkungen von Substituenten auf die Ligandenaffinität zu untersuchen. Das Verständnis seiner Interaktion mit Rezeptoren kann Auswirkungen auf die Arzneimittelentwicklung haben.
- Forscher haben eine vielseitige Syntheseroute optimiert, um mehrere Chromon-2-Carbonsäuren zu erhalten, darunter auch Derivate dieser Verbindung . Die Methode liefert gute Produktausbeuten und könnte für weitere Untersuchungen nützlich sein.
Bis-Chromon-Synthese
Zytoprotektive Wirkungen
Adenosin-A3-Rezeptor-Liganden
Vielseitige Syntheseroute
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
11-(4-oxochromene-2-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c24-17-9-19(27-18-6-2-1-4-15(17)18)21(26)22-10-13-8-14(12-22)16-5-3-7-20(25)23(16)11-13/h1-7,9,13-14H,8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUBYQVCWFAIIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methyl-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B2590139.png)

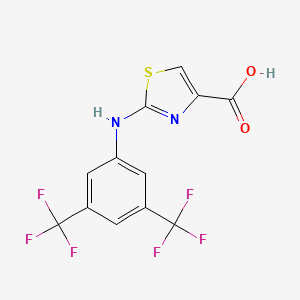

![5-amino-2-[(3,4,5-trimethoxyphenyl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B2590148.png)


![6-Tert-butyl-2-[1-(2-chlorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2590154.png)


